2-(2-Bromothiazol-5-yl)ethanol
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Overview
Description
2-(2-Bromothiazol-5-yl)ethanol is a chemical compound with the molecular formula C5H6BrNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 2-(2-Bromothiazol-5-yl)ethanol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromothiazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield various substituted thiazole derivatives .
Scientific Research Applications
2-(2-Bromothiazol-5-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromothiazol-5-yl)ethanol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can affect the activity of enzymes and other proteins. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiazole-5-methanol: Similar structure but with a methanol group instead of ethanol.
2-(2-Bromothiazol-5-yl)ethan-1-ol: Another name for the same compound.
Thiazole derivatives: A broad class of compounds with varying substituents on the thiazole ring.
Uniqueness
2-(2-Bromothiazol-5-yl)ethanol is unique due to its specific combination of a bromine atom and an ethanol group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1206886-74-9 |
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Molecular Formula |
C5H6BrNOS |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2-(2-bromo-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-5-7-3-4(9-5)1-2-8/h3,8H,1-2H2 |
InChI Key |
BSSNEWVLEDJPHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Br)CCO |
Origin of Product |
United States |
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